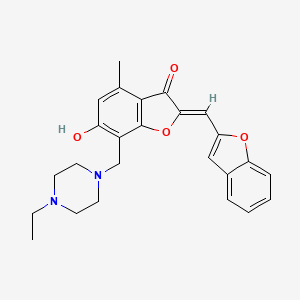

(Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one

Description

The compound (Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a benzofuran-derived molecule featuring a benzofuran-2-ylmethylene substituent at the C2 position and a 4-ethylpiperazinylmethyl group at C5. The Z-configuration of the exocyclic double bond, a hydroxy group at C6, and a methyl group at C4 complete its structural framework. Its structural complexity suggests a focus on optimizing solubility and target interactions through strategic substitution patterns.

Properties

IUPAC Name |

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-3-26-8-10-27(11-9-26)15-19-20(28)12-16(2)23-24(29)22(31-25(19)23)14-18-13-17-6-4-5-7-21(17)30-18/h4-7,12-14,28H,3,8-11,15H2,1-2H3/b22-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHDJKHEUZKSOI-HMAPJEAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one, a complex benzofuran derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The structural components include:

- Benzofuran moiety : Provides a scaffold that enhances biological activity.

- Piperazine substituent : Imparts solubility and bioavailability.

- Hydroxy and ethyl groups : Potentially enhance interaction with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. The specific compound under discussion has shown promise in various studies:

- Cytotoxicity Assays : In vitro studies have demonstrated that similar benzofuran derivatives possess IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. For instance, compounds with structural similarities showed IC50 values as low as 0.1 μM against leukemia cells .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, compounds related to our target compound have been shown to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to apoptosis through mitochondrial pathways .

- Structure–Activity Relationship (SAR) : Studies have identified critical structural features that enhance anticancer activity. The presence of specific substituents like halogens or functional groups significantly affects binding interactions with cancer targets .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties:

- Broad-Spectrum Efficacy : Several studies have reported that benzofuran compounds exhibit activity against a range of pathogens, including bacteria and fungi. For example, compounds similar to our target have shown minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against various bacterial strains .

- Mechanisms : The antimicrobial action is often linked to the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is another area of interest:

- Inhibition of Inflammatory Mediators : Compounds derived from the benzofuran scaffold have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds could mitigate inflammatory responses in various conditions .

Case Studies

Several case studies highlight the efficacy of similar benzofuran derivatives:

- Study on Anticancer Effects : A study investigated a series of benzofuran derivatives against human cancer cell lines, revealing that modifications at the 6-position significantly enhanced cytotoxicity . The most potent derivative exhibited an IC50 value of 0.05 μM against HeLa cells.

- Antimicrobial Evaluation : Another investigation tested a range of benzofuran compounds for antimicrobial activity, finding that certain derivatives effectively inhibited Staphylococcus aureus with MIC values below 32 µg/mL .

Data Tables

| Activity Type | Compound | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Benzofuran Derivative A | K562 (Leukemia) | 0.1 μM |

| Antimicrobial | Benzofuran Derivative B | Staphylococcus aureus | 16 µg/mL |

| Anti-inflammatory | Benzofuran Derivative C | RAW264.7 Macrophages | Inhibition of TNF-α |

Scientific Research Applications

Structural Characteristics

The compound features a benzofuran core substituted with a furan moiety and a 4-ethylpiperazine group , which enhances its potential for biological activity. The presence of the hydroxyl group allows for further chemical modifications, potentially increasing its therapeutic efficacy.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. Research indicates that modifications in the benzofuran structure can enhance antibacterial and antifungal activities. For instance, studies have reported significant activity against resistant strains of bacteria, highlighting the need for new antimicrobial agents in light of rising antibiotic resistance .

| Compound | Target Pathogen | Activity |

|---|---|---|

| (Z)-2-(benzofuran...) | Staphylococcus aureus | Inhibition zone: 23 mm |

| (Z)-2-(benzofuran...) | Escherichia coli | Inhibition zone: 24 mm |

| (Z)-2-(benzofuran...) | Candida albicans | Inhibition zone: 23 mm |

Anticancer Potential

The structural components of this compound suggest it may interact with key cellular mechanisms involved in cancer progression. Preliminary studies indicate that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The unique combination of functional groups in this compound may enhance its selectivity towards cancer cells.

Neuropharmacological Applications

The piperazine moiety is known for its neuroactive properties, suggesting potential applications in treating neurological disorders such as anxiety and depression. Compounds with similar structures have demonstrated effectiveness as serotonin receptor antagonists, which could be explored further for this derivative .

Mechanistic Studies

Understanding how (Z)-2-(benzofuran-2-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one interacts with biological targets is crucial for optimizing its pharmacological profile. Techniques such as molecular docking simulations and surface plasmon resonance can elucidate binding affinities and mechanisms of action.

Case Study: Interaction Studies

A study employing molecular docking revealed that the compound binds effectively to certain receptors implicated in neuropharmacology, indicating a strong potential for developing treatments for mood disorders .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of benzofuran derivatives has provided insights into how different substituents affect biological activity. The presence of the hydroxyl group and the piperazine ring appears to be critical for enhancing the compound's interaction with biological targets.

| Structural Feature | Biological Activity | Impact on Efficacy |

|---|---|---|

| Hydroxyl group | Enhances solubility | Increased bioavailability |

| Piperazine ring | Neuroactive properties | Potential antidepressant effects |

Chemical Reactions Analysis

Core Benzofuran Formation via Perkin Rearrangement

The benzofuran core can be synthesized through a Perkin rearrangement of 3-bromocoumarins under basic conditions. Microwave-assisted methods significantly enhance reaction efficiency, achieving yields >95% within 5 minutes (vs. 3 hours conventionally) .

| Bromocoumarin Precursor | Product (Benzofuran-2-carboxylic Acid) | Yield |

|---|---|---|

| 1a | 2a | 99% |

| 1b | 2b | 95% |

| 1c | 2c | 99% |

| 1d | 2d | 97% |

Conditions : NaOH (2 eq.), ethanol, microwave irradiation (120°C) .

Hydroxy Group Transformations

-

Oxidation : The C-6 hydroxy group can be oxidized to a ketone using agents like KMnO₄, though this may alter biological activity .

-

Esterification : Reacts with acetyl chloride to form acetoxy derivatives, enhancing lipophilicity .

Electrophilic Substitution at the Benzofuran Core

-

Bromination : Electrophilic bromination occurs preferentially at the C-2 position of the benzofuran ring, increasing hydrophobicity (logP increases by ~1.5 units) .

-

Methyl Group Halogenation : The C-4 methyl group undergoes radical halogenation under UV light, producing chlorinated or brominated analogs .

Solvent and Base Optimization

-

Polar Protic Solvents : Ethanol or methanol with NaOH facilitates Perkin rearrangements .

-

DMF/THF : Used for piperazine alkylation, achieving >80% yields .

Thiosemicarbazone Derivatives

Reaction with aryl isothiocyanates produces thiosemicarbazone hybrids , which show enhanced anticancer activity (IC₅₀ values <10 μM) .

Brominated Analogs

Bromination at C-2 increases hydrophobicity, improving blood-brain barrier penetration .

| Derivative | logP | Biological Activity (IC₅₀) |

|---|---|---|

| Parent Compound | 2.1 | 15.2 μM (HePG2) |

| C-2 Brominated | 3.6 | 8.7 μM (HePG2) |

Mechanistic Insights

Comparison with Similar Compounds

Table 1: Comparison of Benzylidene Substituents

Amine Side Chain Modifications at C7

The 4-ethylpiperazinylmethyl group at C7 in the target compound contrasts with other amine-based substituents:

- 4-(2-Hydroxyethyl)piperazinylmethyl (): The hydroxyethyl group enhances hydrophilicity, improving aqueous solubility compared to the ethylpiperazine in the target compound .

- 4-Methylpiperidinylmethyl (): Replacement of piperazine with piperidine eliminates a nitrogen atom, reducing basicity and possibly altering pharmacokinetic profiles .

Table 2: Amine Substituent Properties

Hydroxy and Methyl Group Positioning

The hydroxy group at C6 and methyl group at C4 are conserved in many analogs (e.g., –7), suggesting their roles in hydrogen bonding and steric stabilization, respectively. However, the 7-methyl substitution in ’s (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one introduces additional steric constraints near the amine side chain, which could limit conformational flexibility compared to the target compound’s unsubstituted C7 position .

Research Implications and Gaps

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

The benzofuran-2-ylmethylene group may enhance π-stacking in hydrophobic binding pockets compared to smaller substituents.

Further studies are needed to validate these hypotheses, particularly crystallographic analyses (e.g., using SHELX-based methods as in ) and in vitro activity assays against relevant biological targets.

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

- Methodological Answer : The synthesis of benzofuran derivatives typically involves multi-step reactions, including Claisen-Schmidt condensation for the benzylidene group formation and alkylation for introducing substituents like the 4-ethylpiperazine moiety. For example, analogous compounds were synthesized via NaH-mediated alkylation in THF under anhydrous conditions . Critical parameters include protecting the hydroxyl group (e.g., using benzyl ethers) to prevent side reactions and selecting catalysts (e.g., Cu(I) for stereochemical control) to favor the Z-isomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzofuran backbone and substituents (e.g., piperazine methyl protons at δ 2.4–3.0 ppm and hydroxyl protons at δ 9–10 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzofuran-3(2H)-one) .

Q. How can researchers confirm the Z-configuration of the benzofuran-2-ylmethylene group?

- Methodological Answer : The Z-configuration is confirmed via NOESY NMR , which detects spatial proximity between the benzofuran proton and the methylene group. For example, a cross-peak between the methylene proton (δ 6.8 ppm) and the benzofuran aromatic proton (δ 7.2 ppm) confirms the Z-isomer . X-ray crystallography provides definitive proof but requires high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer over the E-isomer?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) favor kinetic Z-isomer formation .

- Catalyst Selection : Use of chiral auxiliaries or transition metals (e.g., Cu(I)) to stabilize the transition state of the Z-configuration .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing intermediates .

- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical interactions between variables like pH, solvent ratio, and catalyst loading .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., COX-2 inhibition assays ) to minimize inter-lab variability.

- Meta-Analysis : Pool data from multiple studies to identify trends, accounting for variables like cell line specificity (e.g., cancer vs. normal cells) or assay conditions (e.g., IC₅₀ differences due to serum concentration) .

- Mechanistic Studies : Combine in vitro (e.g., enzyme kinetics) and in silico (e.g., molecular docking) approaches to clarify target interactions .

Q. How to validate an HPLC method for quantifying this compound in biological matrices?

- Methodological Answer :

- Mobile Phase Optimization : Use a methanol-sodium acetate buffer (65:35, pH 4.6) with 1-octanesulfonate as an ion-pairing agent to improve peak resolution .

- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and recovery rates (85–115%) in spiked plasma samples .

- Matrix Effects : Compare calibration curves in solvent vs. biological fluid to quantify ion suppression/enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.